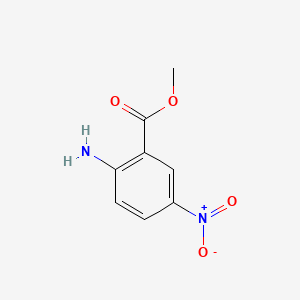

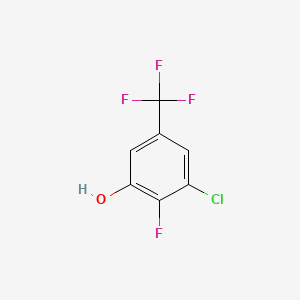

2-(Difluoromethylthio)benzoyl chloride

Descripción general

Descripción

2-(Difluoromethylthio)benzoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 2-(chloroseleno)benzoyl chloride and various benzoyl chlorides with different substituents have been studied. These compounds are typically used as intermediates in organic synthesis and can react with various nucleophiles .

Synthesis Analysis

The synthesis of related benzoyl chloride derivatives often involves multi-step reactions including bromination, carboxylation, and chlorination . For example, 3,5-bis(trifluoromethyl)benzoyl chloride is synthesized from 1,3-bis(trifluoromethyl)benzene with a total yield of 61.7% . Similarly, novel benzoylthiophene C-nucleoside analogues have been synthesized using substituted benzoyl chlorides . Although the exact synthesis of 2-(difluoromethylthio)benzoyl chloride is not detailed, these studies provide insight into potential synthetic routes that could be adapted for its production.

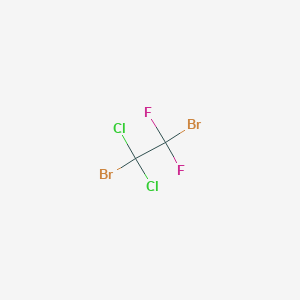

Molecular Structure Analysis

While the molecular structure of 2-(difluoromethylthio)benzoyl chloride is not provided, the structure of related compounds has been determined using techniques such as X-ray crystallography . These analyses reveal the spatial arrangement of atoms within the molecules and can provide information on potential reactive sites and steric hindrance that may influence reactivity.

Chemical Reactions Analysis

Benzoyl chlorides are known to react with various nucleophiles. For instance, 2-(chloroseleno)benzoyl chloride reacts with C-H acids, leading to ring closure and the formation of selenophenes . It also reacts with N, O, and S nucleophiles, with the primary amino group being the most reactive . These reactions can result in selenenylation-acylation or acylation depending on the substrate and conditions . The reactivity of 2-(difluoromethylthio)benzoyl chloride would likely be similar, with the potential for nucleophilic attack at the carbonyl carbon of the acyl chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoyl chlorides generally include their solid state form, solubility in organic solvents, and reactivity towards nucleophiles . The exact properties of 2-(difluoromethylthio)benzoyl chloride would depend on the influence of the difluoromethylthio substituent on the benzoyl chloride moiety. Factors such as electron-withdrawing effects and steric bulk could affect its boiling point, melting point, and solubility, as well as its reactivity in chemical reactions.

Aplicaciones Científicas De Investigación

1. Difluoromethylation Processes

- Application Summary: “2-(Difluoromethylthio)benzoyl chloride” is used in difluoromethylation processes, which involve the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

2. Friedel-Crafts Acylation

- Application Summary: “2-(Difluoromethylthio)benzoyl chloride” might be used in Friedel-Crafts acylation of benzene derivatives using various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids and miscellaneous catalytic systems .

- Results or Outcomes: The outcomes of these reactions are of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .

3. Late-stage Difluoromethylation

- Application Summary: “2-(Difluoromethylthio)benzoyl chloride” can be used in late-stage difluoromethylation processes. This involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

4. Synthesis of Salicylic Acid Derivatives

- Application Summary: “2-(Difluoromethylthio)benzoyl chloride” might be used in the synthesis of salicylic acid derivatives. A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute ASA .

- Results or Outcomes: The outcomes of these reactions are of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .

5. Precise Site-Selective Installation

- Application Summary: “2-(Difluoromethylthio)benzoyl chloride” can be used in the precise site-selective installation of CF2H onto large biomolecules such as proteins . This is an exciting departure in the field of difluoromethylation .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

6. Synthesis of Larger Chemical Structures

- Application Summary: “2-(Difluoromethylthio)benzoyl chloride” might be used in the synthesis of larger chemical structures . It has more nonpolar properties and theoretically could enter the cytoplasm through cell membranes better than ASA .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of these reactions are of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .

Safety And Hazards

Propiedades

IUPAC Name |

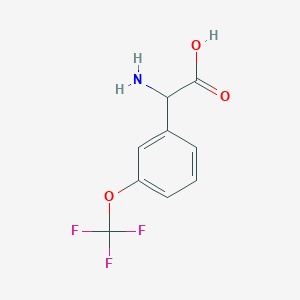

2-(difluoromethylsulfanyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2OS/c9-7(12)5-3-1-2-4-6(5)13-8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDOHIKAMXAESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378921 | |

| Record name | 2-(Difluoromethylthio)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethylthio)benzoyl chloride | |

CAS RN |

79676-60-1 | |

| Record name | 2-(Difluoromethylthio)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79676-60-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Amino[4-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B1304649.png)

![5-[4-(Trifluoromethoxy)phenyl]isoxazole](/img/structure/B1304650.png)